6-Bromo-3-chloro-2-methoxypyridine
Overview
Description
6-Bromo-3-chloro-2-methoxypyridine is a chemical compound with the molecular formula C6H5BrClNO. It has a molecular weight of 222.47 g/mol . This compound is typically stored in a dark, dry place at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5BrClNO/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,1H3 . The compound has a molecular electrostatic potential (MEP) computed using the B3LYP/6-311++G (d,p) level of theory .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 222.47 g/mol . The compound has a topological polar surface area of 22.1 Ų and a complexity of 114 . The exact mass and monoisotopic mass are both 220.92430 g/mol .Scientific Research Applications
Precursor for Pyridyne Synthesis
6-Bromo-3-chloro-2-methoxypyridine has been utilized as a practical precursor in the generation of substituted 2,3-pyridyne. This compound, specifically 3-Bromo-2-chloro-4-methoxypyridine, reacts regioselectively with compounds like 2-methoxyfuran and 2-methylfuran (Walters, Carter, & Banerjee, 1992).
Role in Lithiation Pathways
The lithiation of related compounds, such as 2-chloro- and 2-methoxypyridine, has been extensively studied, revealing complex reaction mechanisms and pathways. These studies provide insights into the lithiation process of similar pyridine derivatives, which could be applicable to this compound (Gros, Choppin, & Fort, 2003).
Investigations in Halogenated Pyridine Derivatives
Research has also focused on the behavior of bromo-derivatives of pyridines under various conditions, which sheds light on the potential chemical properties and reactions of this compound (Hertog & Bruyn, 2010).
Synthesis of Complex Compounds
This compound has been used in the efficient synthesis of complex molecules, such as dopamine and serotonin receptor antagonists, showcasing its utility in medicinal chemistry (Hirokawa, Horikawa, & Kato, 2000).
Analytical Spectroscopy Studies
In the field of spectroscopy, similar halogenated pyridines have been the subject of detailed vibrational and electronic spectral studies, indicating the potential for this compound to be analyzed in a similar context (Arjunan, Isaac, Rani, Mythili, & Mohan, 2011).
Application in Synthesis of Radioligands
Additionally, related compounds have been synthesized as radioligands for imaging receptors in PET scans, suggesting potential applications of this compound in nuclear medicine and diagnostic imaging (Gao, Wang, & Zheng, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied in organic chemistry .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially act as an organoboron reagent . In such reactions, the organoboron compound undergoes transmetalation, a process where it transfers its organic group to a metal catalyst .
Biochemical Pathways
It’s worth noting that suzuki–miyaura cross-coupling reactions, in which this compound might participate, are crucial for the formation of biologically active compounds and natural products .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . . These properties could potentially impact the compound’s bioavailability.
Result of Action
As a potential participant in suzuki–miyaura cross-coupling reactions, the compound could contribute to the formation of complex organic structures .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c . This suggests that certain environmental conditions, such as temperature and exposure to oxygen, could potentially affect the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
6-Bromo-3-chloro-2-methoxypyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modifying its activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can modulate cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert gas conditions at low temperatures, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes, including toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses can result in toxicity, affecting vital organs and systems.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. The compound’s metabolism itself involves several steps, including oxidation and conjugation reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within specific cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its function, as it may interact with different biomolecules depending on its position within the cell. For example, its presence in the mitochondria can influence mitochondrial function and energy metabolism.
Properties
IUPAC Name |
6-bromo-3-chloro-2-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXSBRMPNXLISI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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